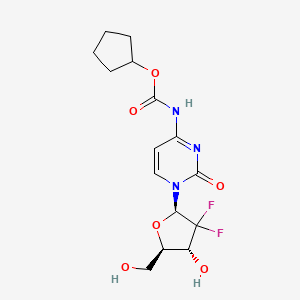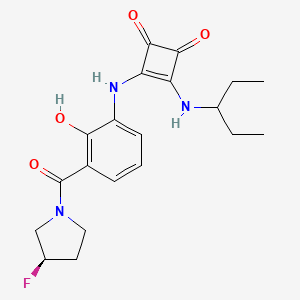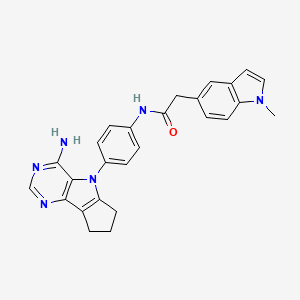
C-Gem
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-Gem, or Center for Genetically Encoded Materials, is a groundbreaking initiative that aims to revolutionize the way scientists design and produce materials and medicines. By repurposing nature’s protein synthesizing machine, the ribosome, and its associated translation factors, this compound seeks to biosynthesize genetically encoded, sequence-defined chemical polymers with unprecedented functions and activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: C-Gem employs innovative synthetic biology techniques to repurpose the ribosome for the synthesis of sequence-defined chemical polymers. This involves the use of engineered transfer ribonucleic acids and protein factors that deliver new chemical monomers to the ribosome .
Industrial Production Methods: The industrial production of this compound involves the use of engineered organisms that produce never-before-made polymers at scale. This is achieved through the integration of computational biology, synthetic chemistry, and molecular biology to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: C-Gem undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the unique properties of the genetically encoded polymers produced by the ribosome .
Common Reagents and Conditions: Common reagents used in these reactions include diazoalkanes, which are key reagents in organic chemistry for conducting singlet carbene transfer reactions . The conditions for these reactions often involve photochemical and metal-free environments to achieve high efficiency .
Major Products: The major products formed from these reactions include aramid-peptide and polyketide-peptide hybrid molecules, which have diverse applications in drug discovery and material science .
Aplicaciones Científicas De Investigación
C-Gem has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which C-Gem exerts its effects involves the repurposing of the ribosome to biosynthesize genetically encoded polymers. This process is facilitated by engineered transfer ribonucleic acids and protein factors that deliver new chemical monomers to the ribosome. The ribosome then catalyzes the formation of novel bond-forming reactions, resulting in the production of sequence-defined polymers .
Comparación Con Compuestos Similares
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Gemfibrozil: A lipid-regulating agent used to treat high cholesterol.
Comparison: C-Gem is unique in its ability to biosynthesize genetically encoded, sequence-defined polymers using the ribosome. Unlike gemcitabine and gemfibrozil, which are small molecules used in medicine, this compound represents a new class of materials with applications in chemistry, biology, medicine, and industry. Its ability to produce polymers with unprecedented functions and activities sets it apart from other compounds .
Propiedades
Fórmula molecular |
C15H19F2N3O6 |
|---|---|
Peso molecular |
375.32 g/mol |
Nombre IUPAC |
cyclopentyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H19F2N3O6/c16-15(17)11(22)9(7-21)26-12(15)20-6-5-10(18-13(20)23)19-14(24)25-8-3-1-2-4-8/h5-6,8-9,11-12,21-22H,1-4,7H2,(H,18,19,23,24)/t9-,11-,12-/m1/s1 |
Clave InChI |
IRAMYMVOYSARSR-YUSALJHKSA-N |
SMILES isomérico |
C1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |
SMILES canónico |
C1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















